(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol
Description
(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative featuring a hydroxymethyl group at position 5, an ethyl group at position 2, and a methyl group at position 4 of the imidazole ring. This compound is notable for its role as a precursor or intermediate in synthesizing biologically active molecules, particularly kinase inhibitors and cytochrome P450 modulators . Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol.
Properties
IUPAC Name |
(2-ethyl-5-methyl-1H-imidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-7-8-5(2)6(4-10)9-7/h10H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCVBBCKYNCMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543527 | |
| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94887-76-0 | |
| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under different catalytic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to optimize the production process . These methods aim to reduce reaction times and improve the overall sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in organic chemistry. For instance, it can be employed in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other reactions.
Biological Applications
Potential Biological Activities
Research has indicated that (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol may exhibit significant biological activities, particularly in enzyme interactions. Studies have shown that imidazole derivatives can act as enzyme inhibitors or activators, influencing metabolic pathways and cellular functions.
Case Study: Enzyme Inhibition
In a study focusing on tyrosine kinase inhibitors, derivatives of imidazole were synthesized to assess their efficacy against cancer cell lines. The results indicated that certain modifications to the imidazole ring enhanced the inhibitory activity against specific kinases, suggesting potential therapeutic applications for this compound derivatives in cancer treatment .
Medicinal Chemistry
Drug Development
The compound is under investigation for its potential therapeutic applications. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Antiviral Agents
In recent research, synthetic nucleosides have been developed from imidazole derivatives for their antiviral properties. The stability and reactivity of this compound make it a suitable precursor in creating antiviral agents that could combat viral infections .
Material Science
Polymer Development
this compound is also utilized in the development of polymers and resins. Its unique chemical properties contribute to enhancing material characteristics such as thermal stability and mechanical strength.
| Application Area | Specific Uses |
|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |
| Biological Research | Enzyme inhibitors in cancer research |
| Medicinal Chemistry | Potential antiviral agents |
| Material Science | Development of advanced polymers |
Mechanism of Action
The mechanism of action of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds and interact with various functional groups makes it a versatile molecule in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol with structurally related imidazole derivatives:
Key Comparative Findings
Electron-withdrawing groups (e.g., nitro in {1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol) increase reactivity in substitution reactions, making such compounds useful intermediates in multi-step syntheses .
Biological Activity: Derivatives of this compound, such as EMTPP (1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine), show mechanism-based inactivation of cytochrome P450 2D6, attributed to the ethyl and methyl groups stabilizing enzyme interactions . In contrast, phenyl-substituted analogs like (2-Phenyl-1H-imidazol-5-yl)methanol are primarily utilized as ligands in catalytic systems (e.g., Suzuki-Miyaura cross-coupling) due to their planar aromatic structure .
Synthetic Versatility: this compound is synthesized via condensation of 2-ethyl-4-methylimidazole with formaldehyde under basic conditions . Similar methods apply to phenyl-substituted analogs, but the choice of aldehyde (e.g., benzaldehyde for L6) dictates the substituent introduced . Chlorination of hydroxymethyl groups (e.g., in 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) demonstrates the utility of hydroxymethylimidazoles in generating reactive intermediates for drug discovery .
Stability and Electronic Effects: The 5-hydroxymethyl group in this compound is susceptible to oxidation, whereas nitro or sulfonyl groups in analogs (e.g., {1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol) enhance stability under acidic conditions . Phenyl rings in compounds like 5-Methyl-2-phenyl-1H-imidazole-4-methanol introduce conjugation effects, altering electronic properties and binding affinities in medicinal applications .
Biological Activity
(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound belongs to the imidazole family, which is known for its diverse pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H12N2O
- Molecular Weight : 140.18 g/mol
- CAS Number : 94887-76-0
The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is crucial for its biological interactions and activities.
Imidazole derivatives, including this compound, are known to interact with various biological targets:
- Enzyme Inhibition : These compounds can inhibit enzymes involved in metabolic pathways, affecting cellular functions. For example, imidazole derivatives have shown inhibitory effects on cyclooxygenase and lipoxygenase enzymes, which are critical in inflammatory responses and cancer progression.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity. This interaction can lead to downstream signaling changes that influence cell proliferation and survival .
- Impact on Gene Expression : By modulating enzyme activity and receptor signaling, this compound can also affect gene expression profiles within cells, potentially leading to therapeutic effects against various diseases .
Biological Activities
The biological activities associated with this compound include:
Case Studies and Research Findings
Several studies have explored the biological implications of imidazole derivatives:
- Cytotoxicity Studies : Research demonstrated that compounds similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation. For example, a related study found that imidazole-based compounds had varying degrees of effectiveness against different cancer cell lines, with some showing significant cytotoxicity at low concentrations .
- Mechanistic Insights : Molecular docking studies have suggested that imidazole derivatives can bind effectively to target proteins involved in cancer progression. This binding alters the conformation of these proteins, inhibiting their function and leading to reduced tumor growth .
- Pharmacological Applications : The potential applications of this compound extend into drug development, particularly as a scaffold for synthesizing new therapeutic agents targeting various diseases due to its favorable pharmacokinetic properties .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves organolithium-mediated alkylation or coupling reactions. For example, imidazole derivatives can be synthesized via reaction of substituted aldehydes with organolithium reagents at low temperatures (-60°C) in tetrahydrofuran (THF), followed by quenching with ammonium chloride and purification via chromatography . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize byproducts. TDAE (tetrakis(dimethylamino)ethylene) methodology has also been employed for similar imidazole derivatives, enabling selective functionalization . Post-synthesis, recrystallization in ethanol or methanol enhances purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
- NMR Spectroscopy : Confirm structure via - and -NMR, focusing on imidazole ring protons (δ 6.5–8.5 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages to verify composition .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 170.12 g/mol) .
Q. What spectroscopic techniques are critical for characterizing imidazole methanol derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify O–H (3200–3600 cm) and C–N (1600–1650 cm) stretches .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks using SHELX or ORTEP-III software . For example, single-crystal X-ray studies at 90 K with SHELXL refinement can achieve R-factors < 0.05 .
Advanced Research Questions
Q. What mechanistic insights exist regarding the inhibition of cytochrome P450 enzymes by this compound?
- Methodological Answer : Studies show mechanism-based inactivation of CYP2D6 via heme adduct formation. To study this:
- Enzyme Kinetics : Use human liver microsomes with probe substrates (e.g., dextromethorphan) and monitor metabolite suppression via LC-MS/MS .
- Spectroscopic Titration : Observe Soret band shifts (450 nm → 420 nm) to confirm heme coordination .
- Molecular Docking : Simulate binding interactions with CYP2D6 active sites using software like AutoDock .
Q. How can crystallographic data resolve structural ambiguities in imidazole derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL, ensuring convergence of R1 < 0.05 .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or hydrogen-bonding patterns (e.g., O–H···N interactions) .
- Twinned Data Handling : Apply SHELXL's TWIN/BASF commands for high-resolution twinned crystals .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR, IR, and X-ray data to identify inconsistencies (e.g., tautomeric forms). For example, imidazole ring proton shifts may vary between DMSO-d6 and CDCl3 .
- Dynamic NMR : Perform variable-temperature -NMR to detect tautomerization or rotational barriers .
- Computational Chemistry : Optimize geometries using DFT (B3LYP/6-311+G(d,p)) and simulate spectra for comparison .
Q. What strategies are effective for studying the coordination chemistry of this compound with metal ions?
- Methodological Answer :
- Synthesis of Complexes : React the ligand with metal salts (e.g., CuCl, FeSO) in methanol/water under inert atmosphere .
- Magnetic Susceptibility : Use SQUID magnetometry to assess paramagnetic behavior in Cu(II) complexes .
- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand bond distances and oxidation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
